Scicinib
Description
Its chemical structure (molecular weight: 313.0 g/mol) includes a thiosemicarbazone backbone linked to a heteroaromatic ring, a design aimed at enhancing cytotoxicity and selectivity against tumor cells . Preclinical studies in rats revealed a pharmacokinetic profile characterized by rapid absorption, moderate plasma clearance, and a linear dose-response relationship within 5–5,000 ng/mL. A validated LC-MS/MS method quantified scicinib in rat plasma with high sensitivity (LLOQ: 5 ng/mL) and precision, supporting its use in pharmacokinetic studies .
Properties
CAS No. |
921768-26-5 |
|---|---|
Molecular Formula |
C13H14N4S2 |
Molecular Weight |
290.403 |
IUPAC Name |
(Z)-N,N-dimethyl-2-(pyridin-2-yl(thiophen-2-yl)methylene)hydrazine-1-carbothioamide |
InChI |
InChI=1S/C13H14N4S2/c1-17(2)13(18)16-15-12(11-7-5-9-19-11)10-6-3-4-8-14-10/h3-9H,1-2H3,(H,16,18)/b15-12- |
InChI Key |
ATVSBDLHTRCTLD-QINSGFPZSA-N |
SMILES |
S=C(N/N=C(C1=NC=CC=C1)\C2=CC=CS2)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Scicinib |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiosemicarbazones are a well-studied class of anticancer agents. Below is a comparative analysis of scicinib against structurally and functionally related compounds:
Structural and Pharmacokinetic Comparisons
Key Findings :
- This compound vs. Triapine: this compound’s extended plasma half-life (2.5 hours vs. However, Triapine’s ribonucleotide reductase inhibition offers a distinct mechanism for hematologic malignancies.
- This compound vs. Dp44mT : While Dp44mT exhibits higher sensitivity in LC-MS/MS detection (LLOQ: 2 ng/mL), this compound’s broader therapeutic window (5–5,000 ng/mL) may reduce toxicity risks in vivo .
Efficacy and Limitations
- This compound : Demonstrated dose-dependent antitumor activity in preclinical models, but lacks clinical data on long-term toxicity and resistance profiles .
- Dp44mT : Shows potent activity against drug-resistant cancers but requires complex formulation for targeted delivery .
Analytical Methodologies
This compound’s quantification via LC-MS/MS with a Symmetry C18 column and methanol-EDTA mobile phase (75:25 v/v) provides a robust framework for pharmacokinetic studies. This method surpasses older UV-based assays used for Triapine in specificity and sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
